molecular formula C20H27N3OS B2538220 (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone CAS No. 1105222-64-7

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone

Cat. No.: B2538220
CAS No.: 1105222-64-7
M. Wt: 357.52
InChI Key: ROMXELAAOJFEFY-UHFFFAOYSA-N
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Description

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.

    Alkylation of Piperazine: The piperazine ring can be alkylated using a suitable alkyl halide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The thiazole and piperazine intermediates can be coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Functionalization:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets.

Medicine

In medicine, this compound may be explored as a potential therapeutic agent. Its piperazine and thiazole moieties are common in many drugs, suggesting potential pharmacological activities.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-(4-(Tert-butyl)thiazol-2-yl)ethyl)piperazin-1-yl)(o-tolyl)methanone
  • (4-(2-(4-(Tert-butyl)thiazol-2-yl)propyl)piperazin-1-yl)(o-tolyl)methanone

Uniqueness

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the tert-butyl group on the thiazole ring and the o-tolyl group on the methanone moiety may influence its lipophilicity, stability, and interactions with biological targets.

Properties

IUPAC Name

[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-15-7-5-6-8-16(15)19(24)23-11-9-22(10-12-23)13-18-21-17(14-25-18)20(2,3)4/h5-8,14H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMXELAAOJFEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC(=CS3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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